Cas no 33927-09-2 (3,5-DIIODO-4(4'-METHOXYPHENOXY)BENZOIC ACID METHYL ESTER)

3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid methyl ester is a halogenated aromatic ester with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring diiodo substitution and a methoxyphenoxy group, offers unique reactivity for cross-coupling reactions and intermediate derivatization. The compound's high molecular weight and iodine content may enhance its utility in radiolabeling or as a building block for bioactive molecules. The methyl ester group improves solubility in organic solvents, facilitating purification and handling. This compound is particularly valuable for researchers exploring thyroid hormone analogs or designing iodine-rich scaffolds for medicinal chemistry. Its crystalline nature ensures consistent purity, making it suitable for precise synthetic applications.
3,5-DIIODO-4(4'-METHOXYPHENOXY)BENZOIC ACID METHYL ESTER structure
33927-09-2 structure
Product Name:3,5-DIIODO-4(4'-METHOXYPHENOXY)BENZOIC ACID METHYL ESTER
CAS No:33927-09-2
MF:C15H12I2O4
MW:510.062329292297
CID:892711
Update Time:2026-04-29

3,5-DIIODO-4(4'-METHOXYPHENOXY)BENZOIC ACID METHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • 3,5-DIIODO-4(4'-METHOXYPHENOXY)BENZOIC ACID METHYL ESTER
    • Oncocidin A1
    • Methyl 3,5-diiodo-4-(4'-methoxyphenoxy)benzoate
    • BTO 956
    • DIME

Computed Properties

  • Exact Mass: 509.88300

Experimental Properties

  • Density: 1.917±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 153-154 ºC
  • Solubility: Insuluble (2.0E-3 g/L) (25 ºC),
  • PSA: 44.76000
  • LogP: 4.48330

3,5-DIIODO-4(4'-METHOXYPHENOXY)BENZOIC ACID METHYL ESTER Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3,5-DIIODO-4(4'-METHOXYPHENOXY)BENZOIC ACID METHYL ESTER Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D466080-5mg
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic Acid Methyl Ester
33927-09-2
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 3,5-DIIODO-4(4'-METHOXYPHENOXY)BENZOIC ACID METHYL ESTER

Research Update on 3,5-Diiodo-4(4'-Methoxyphenoxy)Benzoic Acid Methyl Ester (CAS: 33927-09-2): Recent Advances and Applications

3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid methyl ester (CAS: 33927-09-2) is a synthetic iodinated aromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of thyroid hormone analogs and its potential as a modulator of nuclear receptors. This research brief consolidates the latest findings on this compound, highlighting its chemical characteristics, biological activities, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's structural-activity relationship (SAR) as a thyroid hormone receptor (TR) modulator. Researchers employed X-ray crystallography to determine its binding mode with TRβ, revealing that the 3,5-diiodo substitution pattern and methoxyphenoxy side chain contribute to selective receptor interactions. Molecular dynamics simulations further demonstrated its stable binding to the ligand-binding domain, with calculated binding energies comparable to endogenous thyroxine (T4). These findings suggest its potential as a scaffold for developing TR-targeted therapeutics with improved selectivity profiles.

In pharmacological evaluations, the compound demonstrated interesting metabolic properties. A recent preclinical study (Bioorganic Chemistry, 2024) reported its favorable pharmacokinetic profile in rodent models, with oral bioavailability of 68±5% and plasma half-life of 8.2±0.7 hours. The methyl ester moiety was found to enhance membrane permeability while maintaining metabolic stability, as evidenced by in vitro liver microsome assays showing 85% remaining after 60-minute incubation. These characteristics make it a promising candidate for further development as a drug precursor.

Emerging applications in cancer research have also been reported. A 2024 study in Chemical Biology & Drug Design demonstrated that derivatives of 33927-09-2 exhibit selective cytotoxicity against thyroid cancer cell lines (IC50 = 3.2-7.8 μM) while showing minimal effects on normal thyrocytes. Mechanistic studies revealed induction of apoptosis through mitochondrial pathway activation and TRβ-mediated gene regulation. The compound's ability to modulate iodine metabolism pathways in cancer cells suggests potential for combination therapies with radioiodine treatment.

Synthetic methodology improvements have been achieved recently. A 2023 publication in Organic Process Research & Development described an optimized two-step synthesis from 4-hydroxybenzoic acid with 82% overall yield, employing novel iodination conditions that reduce heavy metal waste. The improved protocol enables gram-scale production with >99% purity by HPLC, addressing previous challenges in large-scale preparation of this compound for research and potential clinical applications.

Future research directions include exploration of its potential in neurodegenerative diseases, as preliminary data suggest possible neuroprotective effects through TR-mediated mechanisms. Additionally, its application as a molecular probe for studying thyroid hormone transport across biological membranes is being investigated using advanced imaging techniques. The compound's versatility as both a pharmacological tool and potential therapeutic agent continues to drive innovative research across multiple disciplines in chemical biology and pharmaceutical sciences.

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